![molecular formula C10H6N2 B566370 2,4-diazatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),3(5),6,8,10-pentaene CAS No. 106597-10-8](/img/structure/B566370.png)
2,4-diazatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),3(5),6,8,10-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole is a complex heterocyclic compound that features a fused ring system combining azirene and azetidine moieties with an indole core. This unique structure imparts distinctive chemical and physical properties, making it an intriguing subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the use of hypervalent iodine reagents can facilitate the formation of the azirene ring, while subsequent reactions with azetidine derivatives can yield the final compound .
Industrial Production Methods
Industrial production of 1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process, reducing costs and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the indole ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Applications De Recherche Scientifique
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole involves interactions with specific molecular targets and pathways. Its unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
Azetidine: A four-membered nitrogen-containing ring.
Azirene: A three-membered nitrogen-containing ring.
Uniqueness
1H-Azireno[2’,3’:3,4]azeto[1,2-a]indole stands out due to its fused ring system, combining the properties of indole, azetidine, and azirene.
Propriétés
Numéro CAS |
106597-10-8 |
|---|---|
Formule moléculaire |
C10H6N2 |
Poids moléculaire |
154.172 |
InChI |
InChI=1S/C10H6N2/c1-2-4-7-6(3-1)5-8-9-10(11-9)12(7)8/h1-5,11H |
Clé InChI |
UODOZQYOQPMOIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3N2C4=C3N4 |
Synonymes |
1H-Azirino[2,3:3,4]azeto[1,2-a]indole(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


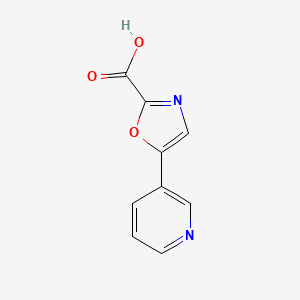
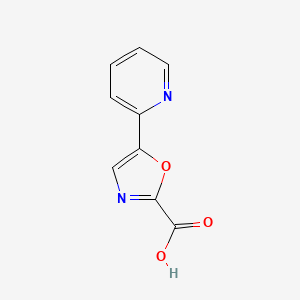
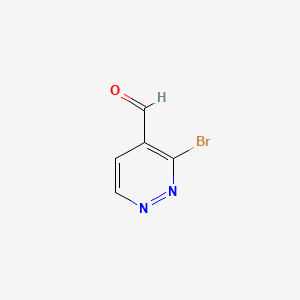
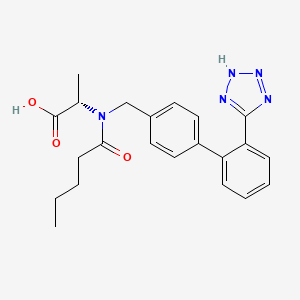
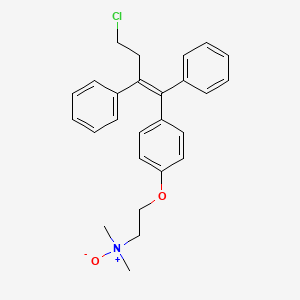
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B566296.png)

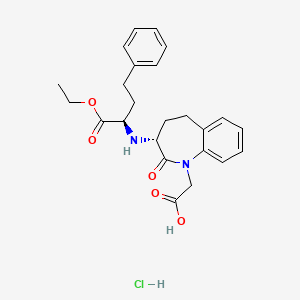
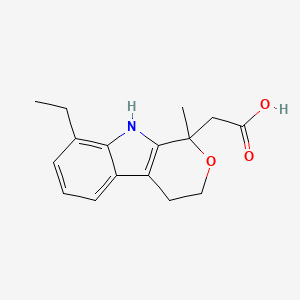
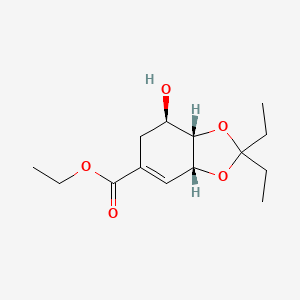
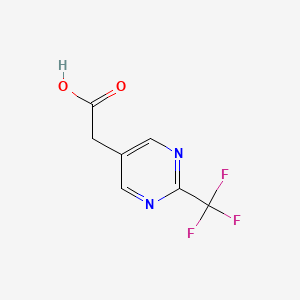

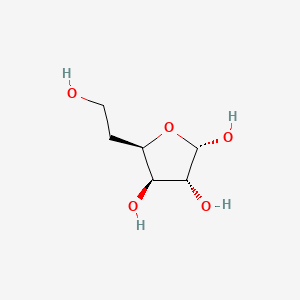
![6-amino-1H-benzo[d]imidazol-4-ol](/img/structure/B566310.png)
